molecular formula C19H22N3O3+ B493109 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate

3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate

Cat. No.: B493109
M. Wt: 340.4g/mol
InChI Key: JBRPFVIFLOTNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzimidazole ring, a phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate typically involves multiple steps. One common method includes the reaction of 1,3-dimethylbenzimidazole with a suitable phenol derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(1,3-dimethylbenzimidazol-2-yl)methoxy]phenyl] N,N-dimethylcarbamate
  • [3-[(1,3-dimethylbenzimidazol-4-yl)methoxy]phenyl] N,N-dimethylcarbamate
  • [3-[(1,3-dimethylbenzimidazol-5-yl)methoxy]phenyl] N,N-dimethylcarbamate

Uniqueness

Compared to similar compounds, 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate exhibits unique properties due to the specific positioning of the benzimidazole ring and the carbamate group. This unique structure contributes to its distinct reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N3O3+

Molecular Weight

340.4g/mol

IUPAC Name

[3-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methoxy]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C19H22N3O3/c1-20(2)19(23)25-15-9-7-8-14(12-15)24-13-18-21(3)16-10-5-6-11-17(16)22(18)4/h5-12H,13H2,1-4H3/q+1

InChI Key

JBRPFVIFLOTNGV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2[N+](=C1COC3=CC(=CC=C3)OC(=O)N(C)C)C

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1COC3=CC(=CC=C3)OC(=O)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.